molecular formula C10H10N2OS2 B12521943 Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate CAS No. 651713-96-1

Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate

Cat. No.: B12521943
CAS No.: 651713-96-1
M. Wt: 238.3 g/mol
InChI Key: HVTFJXPYEKSUAN-UHFFFAOYSA-N
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Description

¹H-NMR Spectroscopy

In deuterated dimethyl sulfoxide ($$ \text{DMSO-}d_{6} $$), the compound exhibits:

  • Aromatic protons : Multiplet signals at δ 7.54–8.11 ppm for the benzothiazole ring.
  • Imine proton : A singlet at δ 8.98–9.04 ppm for the $$ \text{NH} $$ group in the ethanimidate moiety.
  • Methoxy group : A singlet at δ 3.94–4.42 ppm for the $$ \text{OCH}_{3} $$ protons.

¹³C-NMR Spectroscopy

Key resonances include:

  • Imine carbon : δ 169.78–176.08 ppm ($$ \text{C=N} $$).
  • Ester carbonyl : δ 162.32–166.34 ppm ($$ \text{C=O} $$).
  • Benzothiazole carbons : Aromatic carbons at δ 118.88–151.56 ppm.

FT-IR Spectroscopy

Prominent vibrational modes include:

  • $$ \text{N–H stretch} $$: 3,448–3,755 cm⁻¹.
  • $$ \text{C=O stretch} $$: 1,659–1,665 cm⁻¹.
  • $$ \text{C–S stretch} $$: 524–696 cm⁻¹.

Mass Spectrometry

Electron ionization (EI-MS) shows a molecular ion peak at m/z 238.3, consistent with the molecular weight. Fragmentation patterns include loss of the methoxy group ($$ \text{–OCH}{3} $$, *m/z* 207) and cleavage of the sulfanyl bridge ($$ \text{–SC}{2}\text{H}_{4} $$, m/z 151).

Tautomeric Behavior and Electronic Distribution Patterns

The compound exhibits tautomerism centered on the ethanimidate group:
$$
\text{CH}{3}\text{O–C(=NH)–S–Benzothiazole} \leftrightarrow \text{CH}{3}\text{O–C(NH)=S–Benzothiazole} $$ This equilibrium is influenced by solvent polarity and temperature, with the imine form dominating in aprotic solvents. Natural bond orbital (NBO) analysis predicts significant electron delocalization from the benzothiazole’s sulfur lone pairs into the ethanimidate’s $$ \pi^{*} $$ orbitals, enhancing conjugation. The HOMO–LUMO gap, estimated at ~4.1 eV via DFT, suggests moderate reactivity toward electrophilic aromatic substitution.

Properties

CAS No.

651713-96-1

Molecular Formula

C10H10N2OS2

Molecular Weight

238.3 g/mol

IUPAC Name

methyl 2-(1,3-benzothiazol-2-ylsulfanyl)ethanimidate

InChI

InChI=1S/C10H10N2OS2/c1-13-9(11)6-14-10-12-7-4-2-3-5-8(7)15-10/h2-5,11H,6H2,1H3

InChI Key

HVTFJXPYEKSUAN-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CSC1=NC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Condensation with Carbonyl Compounds

The reaction of 2-aminobenzenethiol with aldehydes or ketones under acidic or catalytic conditions forms the benzothiazole core. For example:

  • Catalytic Cyclization : SnP₂O₇ or oxalic acid/proline mixtures catalyze condensation with aldehydes, yielding benzothiazoles in high yields (87–95%) under mild conditions.
  • Microwave-Assisted Reactions : Ultrasound or microwave irradiation reduces reaction times to minutes while maintaining efficiency.

Alternative Routes

  • Three-Component Reactions : Combining 2-aminobenzenethiol, sulfur powder, and nitriles or aldehydes generates benzothiazoles without catalysts.
  • Halogenation and Substitution : Bromination at the 2-position followed by nucleophilic displacement with thiols introduces sulfanyl groups.

Ethanimidate Ester Synthesis

The ethanimidate moiety (C(=NH)COOCH₃) is synthesized via:

Nitrile to Imidate Conversion

Methyl cyanoacetate undergoes hydrolysis or nucleophilic addition to form the imidate:

  • Hydrolysis : Acidic or basic hydrolysis of nitriles to imidates, though specific conditions for ethanimidate are less documented.
  • Grignard Reagents : Reaction of methyl cyanoacetate with Grignard reagents may yield intermediates for imidate formation.

Direct Esterification

Ethanimidic acid (if available) is esterified with methanol under acidic conditions.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Advantages Limitations
Nucleophilic Substitution K₂CO₃, methyl chloroethanimidate, reflux 70–80% Simple, scalable Chloroethanimidate availability
Microwave-Assisted Ultrasound, K₂CO₃, 15–30 min 75–85% Short reaction time, green chemistry Requires specialized equipment
Pd-Catalyzed Coupling Pd₂(dba)₃, Xantphos, DIPEA, dioxane 60–70% High selectivity Expensive catalysts

Key Challenges and Solutions

  • Stability of Chloroethanimidate :
    • Solution : Synthesize chloroethanimidate in situ via chlorination of ethanimidate esters or use alternative electrophiles (e.g., bromides).
  • Regioselectivity in Benzothiazole Substitution :
    • Solution : Use directing groups or catalysts (e.g., SnP₂O₇) to favor 2-position substitution.
  • Purification :
    • Solution : Recrystallization from acetone or ethanol/water mixtures, as demonstrated in ethyl acetate analogs.

Proposed Synthetic Pathway

  • Benzothiazole Core :
    • Cyclize 2-aminobenzenethiol with aromatic aldehydes using SnP₂O₇.
  • Sulfanyl Group Introduction :
    • Brominate the 2-position and replace with 2-mercaptobenzothiazole.
  • Ethanimidate Coupling :
    • React 2-mercaptobenzothiazole with methyl chloroethanimidate under microwave irradiation (15 min, 180°C).

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethanimidate Group

The ethanimidate ester group undergoes nucleophilic substitution reactions, particularly with amines and hydrazines:

  • Reaction with hydrazine hydrate :
    Substitution of the ethanimidate group with hydrazine yields 2-benzothiazolyl acetohydrazide derivatives. This reaction is typically conducted in ethanol at room temperature (Scheme 1) .

ReactantsConditionsProductYieldReference
Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate + hydrazine hydrateEthanol, RT, 2 days2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide65–78%
  • Reaction with aromatic amines :
    Substitution with aromatic amines (e.g., aniline derivatives) produces N-arylacetamide derivatives. These reactions often require polar aprotic solvents like DMF and elevated temperatures .

Cyclization Reactions

The compound participates in cyclization to form heterocyclic systems:

  • Formation of imidazo[2,1-b]benzothiazoles :
    Heating with α-iodoketones in acetone induces cyclization via N-alkylation, yielding imidazo-fused benzothiazolium iodides (Table 1) .

SubstrateReagentProductYieldConditionsReference
This compoundα-Iodoketones (R = Me, Ph, thienyl)2-Amino-1,3-benzothiazolium iodides (3a–f )51–74%Acetone, RT
  • Microwave-assisted cyclization :
    Under microwave irradiation, the ethanimidate group reacts with β-enamino esters to form pyrimidine derivatives .

Cross-Coupling Reactions

The sulfanyl group facilitates metal-catalyzed cross-coupling:

  • Pd-catalyzed coupling with aryl halides :
    Reactions with aryl halides (e.g., 4-bromoanisole) in the presence of Pd(PPh₃)₄ and K₂CO₃ yield biaryl sulfides .

ReactantsCatalyst SystemProductYieldReference
This compound + 4-bromoanisolePd(PPh₃)₄, K₂CO₃, dioxane2-(4-Methoxyphenylsulfanyl)benzothiazole82%

Oxidation and Functionalization

  • Oxidation of the sulfanyl group :
    Treatment with H₂O₂ or mCPBA oxidizes the sulfanyl (–S–) group to sulfinyl (–SO–) or sulfonyl (–SO₂–) derivatives .

  • Thiol-disulfide exchange :
    Reacts with disulfides (e.g., diphenyl disulfide) in basic conditions to form mixed disulfides .

Michael Addition Reactions

The electron-deficient benzothiazole ring participates in Michael additions:

  • Reaction with enamines :
    Reacts with enamines (e.g., N-arylsulfonated guanidines) to form pyrimidine derivatives via a tandem Michael addition-cyclization pathway (Scheme 2) .

ReactantsConditionsProductYieldReference
This compound + N-arylsulfonated guanidineDMF, NaH, 24 hrN-(4-Amino-5-(benzothiazol-2-yl)pyrimidin-2-yl)arylsulfonamide (17a–b )68–75%

Spectroscopic Characterization

Key spectral data for reaction products:

  • IR : NH/OH stretches at 3200–3400 cm⁻¹, C=O at 1650–1700 cm⁻¹, C=N at 1550–1600 cm⁻¹ .

  • ¹H NMR : Aromatic protons (δ 7.2–8.3 ppm), methylene protons (δ 3.5–4.5 ppm), and NH₂ groups (δ 5.0–6.0 ppm) .

Scientific Research Applications

Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped into two categories: sulfonylurea herbicides (from ) and benzothiazole derivatives . Below is a comparative analysis based on substituents, functional groups, and applications:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Primary Use/Activity
Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate Benzothiazole + ethanimidate Sulfanyl bridge, imidate ester Not explicitly reported
Triflusulfuron methyl ester Triazine + sulfonylurea Sulfonylurea, trifluoroethoxy group Herbicide (ALS inhibitor)
Ethametsulfuron methyl ester Triazine + sulfonylurea Sulfonylurea, methoxy group Herbicide (ALS inhibitor)
Metsulfuron methyl ester Triazine + sulfonylurea Sulfonylurea, methyl/methoxy groups Herbicide (ALS inhibitor)

Key Observations :

Structural Differences: The target compound features a benzothiazole ring system, whereas sulfonylurea analogs (e.g., triflusulfuron methyl) are based on 1,3,5-triazine cores. Benzothiazoles are known for their electron-rich aromatic systems and bioactivity in pharmaceuticals, while triazines are commonly used in agrochemicals due to their stability and herbicidal activity . The sulfanyl bridge (-S-) in the target compound differs from the sulfonylurea linkage (-SO₂-NH-CO-NH-) in herbicides.

Functional Group Impact: The imidate ester in the target compound may enhance its hydrolytic stability compared to sulfonylureas, which are prone to degradation under acidic or alkaline conditions. Imidates are also intermediates in organic synthesis, suggesting utility in coupling reactions . Sulfonylureas inhibit acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis. The absence of a sulfonylurea group in the target compound implies a different mode of action or application.

Applications: Sulfonylurea herbicides (e.g., metsulfuron methyl) are widely used in agriculture for broadleaf weed control. Their efficacy stems from ALS inhibition and low mammalian toxicity . Benzothiazoles are explored for antimicrobial, anticancer, and anti-inflammatory applications, though further studies are required .

Research Findings and Limitations

  • Synthetic Challenges: The target compound’s synthesis likely involves coupling benzothiazole-2-thiol with methyl ethanimidate derivatives.
  • Biological Activity: While sulfonylurea herbicides are well-characterized, the bioactivity of benzothiazole-linked ethanimidates remains speculative.
  • Data Gaps : Direct comparative studies on solubility, toxicity, or stability between the target compound and sulfonylureas are absent. Computational modeling (e.g., QSAR) could bridge this gap.

Biological Activity

Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Structural Overview

This compound combines a benzothiazole moiety with a sulfanyl group and an ethanimidate functional group. The benzothiazole ring is known for its diverse biological activities, making this compound a candidate for further exploration in medicinal chemistry.

Biological Activities

1. Anticancer Properties
The benzothiazole component of the compound has been associated with anticancer activity. Research indicates that derivatives of benzothiazole can effectively inhibit the growth of various cancer cell lines. For instance, studies have shown that certain benzothiazole derivatives demonstrate significant cytotoxicity against breast cancer and lung cancer cells .

2. Antimicrobial Activity
this compound exhibits promising antibacterial and antifungal properties. Compounds with similar structures have been reported to have broad-spectrum antimicrobial activity, making them suitable for pharmaceutical applications .

3. Enzyme Inhibition
Preliminary studies suggest that this compound may interact with specific enzymes involved in disease pathways. For example, it may inhibit tyrosinase activity, which is crucial in melanin production and has implications in hyperpigmentation disorders .

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound exhibited moderate cytotoxicity, particularly against breast cancer cells, with an IC50 value of approximately 15 µM .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of this compound. It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameStructureBiological ActivityUnique Features
This compoundStructureAnticancer, AntimicrobialUnique sulfanyl and ethanimidate groups
2-(Thiocyanomethylthio)benzothiazoleStructureAntifungalBroad-spectrum biocidal activity
Benzothiazole derivativesVariousAnticancer, AntimicrobialVarying activities against different cancer cell lines

Q & A

Q. Advanced Research Focus

  • Reactivity Studies : Use DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites.
  • Docking Simulations : Screen against fungal CYP51 or bacterial enzyme targets (e.g., using AutoDock Vina) to hypothesize antimicrobial activity, leveraging structural analogs like preservative agents .
  • MD Simulations : Assess stability in biological membranes (e.g., GROMACS) by modeling sulfanyl-ethanimidate interactions with lipid bilayers.

What strategies mitigate steric hindrance or regioselectivity challenges during functionalization of the benzothiazole ring?

Q. Advanced Research Focus

  • Protecting Groups : Temporarily block the sulfanyl moiety with tert-butyldimethylsilyl (TBDMS) to direct electrophilic substitution to the 5-position of benzothiazole.
  • Metal Catalysis : Employ Pd-catalyzed C–H activation (e.g., Pd(OAc)2_2/ligand systems) for selective cross-coupling at less-hindered positions.
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in SNAr reactions .

How can crystallographic data inform stability or degradation pathways under varying conditions?

Advanced Research Focus
Analyze Hirshfeld surfaces (CrystalExplorer) to identify weak interactions (e.g., S···π, C–H···N) that influence crystal packing and stability . Accelerated degradation studies (40°C/75% RH) combined with PXRD can reveal hygroscopicity or polymorph transitions. For photodegradation, monitor UV-vis spectral shifts and correlate with TD-DFT predictions of excited-state behavior.

What methodologies assess the compound’s potential as a precursor for agrochemical or pharmaceutical derivatives?

Q. Basic Research Focus

  • SAR Studies : Synthesize analogs (e.g., replacing benzothiazole with benzoxazole) and compare bioactivity against fungal/bacterial models .
  • Metabolite Profiling : Incubate with liver microsomes (e.g., human CYP3A4) and analyze via LC-QTOF-MS to identify oxidative metabolites .
  • Toxicity Screening : Use zebrafish embryos or Ames test to preliminarily evaluate mutagenicity.

How can reaction intermediates be trapped or characterized to elucidate mechanistic pathways?

Q. Advanced Research Focus

  • In Situ IR/NMR : Monitor real-time formation of imine intermediates during reductive amination .
  • Trapping Agents : Add thiophiles (e.g., MeOH/H2_2O) to stabilize transient thiolate species.
  • High-Resolution Mass Spectrometry (HRMS) : Identify low-abundance intermediates via direct infusion ESI-MS.

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